molecular formula C26H27N5O5S3 B8609629 (3R)-3-benzyl-1-(1H-imidazol-5-ylmethyl)-4-thiophen-2-ylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine-7-carbonitrile;methanesulfonic acid CAS No. 474010-58-7

(3R)-3-benzyl-1-(1H-imidazol-5-ylmethyl)-4-thiophen-2-ylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine-7-carbonitrile;methanesulfonic acid

Cat. No.: B8609629
CAS No.: 474010-58-7
M. Wt: 585.7 g/mol
InChI Key: GQZSWQUMYWWKTN-GNAFDRTKSA-N
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Description

The compound (3R)-3-benzyl-1-(1H-imidazol-5-ylmethyl)-4-thiophen-2-ylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine-7-carbonitrile;methanesulfonic acid is a complex organic molecule that combines several functional groups, including imidazole, thiophene, sulfonyl, and benzodiazepine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-benzyl-1-(1H-imidazol-5-ylmethyl)-4-thiophen-2-ylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine-7-carbonitrile;methanesulfonic acid typically involves multi-step organic synthesis

    Benzodiazepine Core Synthesis: The benzodiazepine core can be synthesized through a condensation reaction between an o-phenylenediamine and a suitable ketone or aldehyde under acidic or basic conditions.

    Imidazole Introduction: The imidazole ring can be introduced via a cyclization reaction involving an α-halo ketone and an amine.

    Thiophene Sulfonylation: The thiophene group is typically introduced through a sulfonylation reaction using thiophene-2-sulfonyl chloride and a suitable base.

    Final Coupling and Cyclization: The final steps involve coupling the benzodiazepine core with the imidazole and thiophene groups, followed by cyclization to form the complete molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and imidazole rings.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

Medicine

Medicinally, the compound’s structure indicates potential as an anti-anxiety or anti-epileptic agent, similar to other benzodiazepines. The imidazole and thiophene groups may also confer additional pharmacological properties, such as anti-inflammatory or antimicrobial activity.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (3R)-3-benzyl-1-(1H-imidazol-5-ylmethyl)-4-thiophen-2-ylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine-7-carbonitrile;methanesulfonic acid likely involves interaction with specific molecular targets, such as GABA receptors in the central nervous system. The benzodiazepine core can enhance GABAergic activity, leading to sedative and anxiolytic effects. The imidazole and thiophene groups may interact with other molecular pathways, contributing to the compound’s overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.

    Clonazepam: Another benzodiazepine used primarily for its anti-epileptic effects.

    Imidazole Derivatives: Compounds like ketoconazole and miconazole, which are used as antifungal agents.

Uniqueness

The uniqueness of (3R)-3-benzyl-1-(1H-imidazol-5-ylmethyl)-4-thiophen-2-ylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine-7-carbonitrile;methanesulfonic acid lies in its combination of multiple pharmacophores within a single molecule. This structural complexity may confer a broader range of biological activities and potential therapeutic applications compared to simpler benzodiazepines or imidazole derivatives.

Properties

CAS No.

474010-58-7

Molecular Formula

C26H27N5O5S3

Molecular Weight

585.7 g/mol

IUPAC Name

(3R)-3-benzyl-1-(1H-imidazol-5-ylmethyl)-4-thiophen-2-ylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine-7-carbonitrile;methanesulfonic acid

InChI

InChI=1S/C25H23N5O2S2.CH4O3S/c26-13-20-8-9-24-21(11-20)15-30(34(31,32)25-7-4-10-33-25)23(12-19-5-2-1-3-6-19)17-29(24)16-22-14-27-18-28-22;1-5(2,3)4/h1-11,14,18,23H,12,15-17H2,(H,27,28);1H3,(H,2,3,4)/t23-;/m1./s1

InChI Key

GQZSWQUMYWWKTN-GNAFDRTKSA-N

Isomeric SMILES

CS(=O)(=O)O.C1[C@H](N(CC2=C(N1CC3=CN=CN3)C=CC(=C2)C#N)S(=O)(=O)C4=CC=CS4)CC5=CC=CC=C5

Canonical SMILES

CS(=O)(=O)O.C1C(N(CC2=C(N1CC3=CN=CN3)C=CC(=C2)C#N)S(=O)(=O)C4=CC=CS4)CC5=CC=CC=C5

Origin of Product

United States

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